molecular formula C12H16N2 B14508170 N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine CAS No. 62730-87-4

N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine

Cat. No.: B14508170
CAS No.: 62730-87-4
M. Wt: 188.27 g/mol
InChI Key: FMYSBLKBHYZEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine is an organic compound belonging to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond (C=N) This particular compound is derived from the condensation of benzaldehyde and a primary amine, resulting in a Schiff base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine typically involves the condensation reaction between benzaldehyde and a primary amine. The reaction proceeds as follows:

    Condensation Reaction: Benzaldehyde reacts with a primary amine under acidic or basic conditions to form the imine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the water formed during the reaction is removed to drive the equilibrium towards the product.

    Reaction Conditions: The reaction is often catalyzed by an acid, such as hydrochloric acid or acetic acid, to increase the reaction rate. The reaction temperature is usually maintained at room temperature or slightly elevated to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine can be compared with other similar compounds, such as:

    Schiff Bases: Other imines derived from different aldehydes and amines.

    Amines: Compounds with a similar structure but lacking the C=N double bond.

    Oximes: Compounds formed by the oxidation of imines.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

62730-87-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-[2-(benzylideneamino)ethyl]propan-2-imine

InChI

InChI=1S/C12H16N2/c1-11(2)14-9-8-13-10-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

FMYSBLKBHYZEFC-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN=CC1=CC=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.